2-Fluoro-3-[[2-(morpholine-4-carbonyl)piperidin-1-yl]methyl]benzonitrile
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Overview
Description
2-Fluoro-3-[[2-(morpholine-4-carbonyl)piperidin-1-yl]methyl]benzonitrile is a complex organic compound that features a fluorine atom, a morpholine ring, a piperidine ring, and a benzonitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-3-[[2-(morpholine-4-carbonyl)piperidin-1-yl]methyl]benzonitrile typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex organic molecules.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-throughput screening to identify the most efficient catalysts and reaction conditions, as well as scaling up the reaction to industrial volumes.
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-3-[[2-(morpholine-4-carbonyl)piperidin-1-yl]methyl]benzonitrile can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary widely depending on the specific transformation desired.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol. Substitution reactions could introduce a wide range of functional groups, depending on the nucleophile used.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe for studying biological processes.
Medicine: It could be investigated for its potential therapeutic properties.
Mechanism of Action
The mechanism of action of 2-Fluoro-3-[[2-(morpholine-4-carbonyl)piperidin-1-yl]methyl]benzonitrile would depend on its specific application. In a biological context, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity and thereby exerting its effects. The pathways involved would vary depending on the specific biological process being targeted.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other fluorinated benzonitriles and piperidine derivatives. These compounds share structural similarities but may differ in their specific functional groups and overall molecular architecture.
Uniqueness
The presence of the fluorine atom, for example, can significantly alter the compound’s reactivity and biological activity compared to non-fluorinated analogs .
Properties
IUPAC Name |
2-fluoro-3-[[2-(morpholine-4-carbonyl)piperidin-1-yl]methyl]benzonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22FN3O2/c19-17-14(12-20)4-3-5-15(17)13-22-7-2-1-6-16(22)18(23)21-8-10-24-11-9-21/h3-5,16H,1-2,6-11,13H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHSGDOROHJYNNN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)C(=O)N2CCOCC2)CC3=C(C(=CC=C3)C#N)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22FN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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